molecular formula C10H9NO B6253687 4-methylisoquinolin-6-ol CAS No. 1396762-25-6

4-methylisoquinolin-6-ol

Cat. No. B6253687
CAS RN: 1396762-25-6
M. Wt: 159.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4-methylisoquinolin-6-ol is a chemical compound with the molecular formula C10H9NO. It has a molecular weight of 159.19 and is commonly used in research and development .


Synthesis Analysis

The synthesis of 4-methylisoquinolin-6-ol and similar compounds often involves methods such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . These methods have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of 4-methylisoquinolin-6-ol can be represented by the SMILES notation: C/C1=C/N=C\\C2=C1C=C (O)C=C2 . This notation provides a way to describe the structure of chemical species using short ASCII strings.

Scientific Research Applications

Mechanism of Action

Target of Action

4-Methylisoquinolin-6-ol is an organic compound that belongs to the family of isoquinolines. Isoquinolines, including quinolines and quinolones, have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . Therefore, it can be inferred that 4-methylisoquinolin-6-ol may have similar targets and roles.

Mode of Action

They interact with their targets, leading to changes that result in their antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects .

Biochemical Pathways

These compounds are known to influence a broad spectrum of bioactivities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

. Therefore, it can be inferred that 4-methylisoquinolin-6-ol may have similar effects.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-methylisoquinolin-6-ol involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the formation of an aromatic ring, introduction of a methyl group, and oxidation of the alcohol to form the final product.", "Starting Materials": ["2-methylphenylacetic acid", "nitroethane", "sodium ethoxide", "iron powder", "hydrochloric acid", "sodium hydroxide", "potassium permanganate", "acetic acid"], "Reaction": ["1. Condensation of 2-methylphenylacetic acid with nitroethane in the presence of sodium ethoxide to form 2-methyl-3-nitrobutanoic acid", "2. Reduction of the nitro group in the intermediate using iron powder and hydrochloric acid to form 2-methyl-3-aminobutanoic acid", "3. Cyclization of the amino acid using sodium hydroxide to form 4-methylisoquinoline", "4. Methylation of the isoquinoline using potassium permanganate and acetic acid to form 4-methylisoquinolin-6-ol"] }

CAS RN

1396762-25-6

Product Name

4-methylisoquinolin-6-ol

Molecular Formula

C10H9NO

Molecular Weight

159.2

Purity

0

Origin of Product

United States

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